

A Technical Guide to the Spectroscopic Data of 3-Oxobutyl Acetate

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Compound of Interest		
Compound Name:	3-Oxobutyl acetate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Oxobutyl acetate**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside a theoretical analysis of expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on its functional groups. Detailed experimental protocols for acquiring such data and a general workflow for spectroscopic analysis are also included.

Predicted Spectroscopic Data

While experimental spectral data for **3-Oxobutyl acetate** is not available in major public databases, computational methods provide reliable predictions for its NMR spectra.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.35	t	2H	-O-CH ₂ -
~2.80	t	2H	-CH ₂ -C=O
~2.20	S	3H	-C(=O)-CH₃ (ketone)
~2.05	S	3Н	-C(=O)-CH₃ (acetate)



Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)	Assignment
~206.5	C=O (ketone)
~170.8	C=O (ester)
~61.0	-O-CH ₂ -
~44.0	-CH ₂ -C=O
~30.0	-C(=O)-CH₃ (ketone)
~20.8	-C(=O)-CH₃ (acetate)

Theoretical Spectroscopic Characteristics

Infrared (IR) Spectroscopy

The IR spectrum of **3-Oxobutyl acetate** is expected to show characteristic absorption bands for its ketone and ester functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~1740	C=O stretch	Ester
~1715	C=O stretch	Ketone[1]
~1240	C-O stretch	Ester
2850-2960	C-H stretch	Alkane-like CH₂ and CH₃

Saturated esters typically show a carbonyl absorbance at 1735 cm⁻¹ and two strong absorbances from the C-O portion between 1300 and 1000 cm⁻¹.[2] Saturated aliphatic ketones usually exhibit a C=O stretching vibration band at 1715 cm⁻¹.[1]

Mass Spectrometry (MS)

In mass spectrometry, **3-Oxobutyl acetate** (molar mass: 130.14 g/mol) is expected to show a molecular ion peak (M^+) and undergo characteristic fragmentation patterns. The fragmentation



of β -keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[3][4][5]

m/z	Possible Fragment
130	[M] ⁺ (Molecular Ion)
87	[M - CH ₃ CO] ⁺
71	[M - OCOCH ₃] ⁺
43	[CH₃CO]+ (often the base peak)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6] To ensure a homogeneous magnetic field, the solution should be free of any solid particles.
- Referencing: Add a small amount of a reference standard, typically tetramethylsilane (TMS),
 to the solution to calibrate the chemical shift scale to 0 ppm.
- Data Acquisition: Place the NMR tube in the spectrometer. The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID), which is then Fourier-transformed to obtain the spectrum. For ¹³C NMR, a larger sample quantity (50-100 mg) may be needed due to the lower natural abundance of the ¹³C isotope.[6]
- Data Processing: Process the raw data by applying phase and baseline corrections.
 Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

• Sample Preparation (Thin Film Method): If the sample is a liquid, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). If the sample is a solid, dissolve it in a



volatile solvent, apply a drop of the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

- Background Spectrum: Record a background spectrum of the empty sample holder to subtract any atmospheric or instrumental interferences.
- Data Acquisition: Place the sample in the IR spectrometer and record the spectrum. The
 instrument passes infrared radiation through the sample and measures the amount of light
 absorbed at each frequency.
- Data Analysis: Identify the characteristic absorption bands in the spectrum and correlate them with specific functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺).
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
 or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

General workflow for spectroscopic analysis.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.aip.org [pubs.aip.org]
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